Sodium 2-methyl-2-(pyridin-4-yl)propanoate
Overview
Description
Sodium 2-methyl-2-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C9H12NNaO2. It is a sodium salt derivative of 2-methyl-2-(pyridin-4-yl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-methyl-2-(pyridin-4-yl)propanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: New alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Sodium 2-methyl-2-(pyridin-4-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions.
Medicine: While not a drug itself, this compound is used in medicinal chemistry for the development of new pharmaceuticals. It helps in the design of molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Sodium 2-methyl-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in its structure allows it to bind to active sites of enzymes, altering their activity. This binding can either inhibit or enhance the enzyme’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
- Sodium 2-methyl-2-(pyridin-2-yl)propanoate
- Sodium 2-methyl-2-(pyridin-3-yl)propanoate
Comparison: Sodium 2-methyl-2-(pyridin-4-yl)propanoate is unique due to the position of the pyridine ring, which affects its binding affinity and reactivity. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Properties
IUPAC Name |
sodium;2-methyl-2-pyridin-4-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.Na/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYASFVHAUTUNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.